2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one
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Overview
Description
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is a purine derivative, which is a class of compounds that play a crucial role in biochemistry This compound is structurally related to guanine, one of the four main nucleotide bases found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one typically involves the reaction of guanine with specific reagents under controlled conditions. One common method involves the use of selenic acid to form a guanine complex, which is then subjected to single-crystal X-ray diffraction analysis to confirm its structure . Another approach involves the selective alkylation of guanine using acid-catalyzed phase transfer catalysis .
Industrial Production Methods
Industrial production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. The process may involve the use of advanced catalytic methods and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like peroxynitrite, which can convert it into 8-nitroguanine . Reduction reactions may involve the use of reducing agents such as sodium borohydride. Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peroxynitrite results in the formation of 8-nitroguanine, while alkylation reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. In the case of its antiviral activity, the compound is phosphorylated to an active triphosphate analog by viral thymidine kinase, which then inhibits viral DNA replication by incorporating into the viral DNA and causing chain termination . This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
Comparison with Similar Compounds
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is similar to other purine derivatives such as:
Guanine: A key nucleotide base in DNA and RNA, known for forming stable hydrogen bonds with cytosine.
Adenine: Another nucleotide base in DNA and RNA, which pairs with thymine in DNA and uracil in RNA.
Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-amino-2,9-dihydro-1H-purine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h4H,6H2,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXQHYVRCFCLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=O)C2=NC(=O)NC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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